(E)-[2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethyl](phenylmethylidene)amine
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Overview
Description
(E)-2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethylamine is an organic compound with a complex structure that includes a benzyl group, a dimethyloxan ring, and a phenylmethylidene amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethylamine typically involves multiple steps, starting with the preparation of the oxan ring and the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For example, the benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the oxan ring can be synthesized via an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(E)-2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Benzyl chloride: Another compound with a benzyl group, used in various chemical reactions.
Uniqueness
(E)-2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethylamine is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H29NO |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C23H29NO/c1-22(2)19-23(14-16-25-22,17-20-9-5-3-6-10-20)13-15-24-18-21-11-7-4-8-12-21/h3-12,18H,13-17,19H2,1-2H3 |
InChI Key |
LNVBUCUMDVWOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN=CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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